Randaiol

Anti-inflammatory NO production Lipopolysaccharide

Randaiol (CAS 87562-14-9) is a biphenyl-type neolignan first isolated from the heartwood of Taiwan sassafras (Sassafras randaiense). Its IUPAC name is 2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol, with the molecular formula C15H14O3 and a molecular weight of 242.3 g/mol.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 87562-14-9
Cat. No. B041719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRandaiol
CAS87562-14-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
InChIKeyKIQCVMGDSBIIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Randaiol (CAS 87562-14-9) Procurement Guide: Biphenyl Neolignan Sourcing and Chemical Identity


Randaiol (CAS 87562-14-9) is a biphenyl-type neolignan first isolated from the heartwood of Taiwan sassafras (Sassafras randaiense) [1]. Its IUPAC name is 2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol, with the molecular formula C15H14O3 and a molecular weight of 242.3 g/mol [2]. It is also naturally sourced from the stem bark of Magnolia officinalis and Magnolia hypoleuca . As a member of the Magnoliaceae-derived neolignan class, Randaiol is commercially available from specialized natural product vendors with typical purity specifications of HPLC ≥96% to ≥98% . Storage conditions generally require powder at -20°C (stable up to 3 years) or 4°C (stable up to 2 years), with appropriate protection from light and moisture for optimal stability in research settings.

Workflow: Natural product analytical standard for phytochemical profiling and chemotaxonomic marker studies.
Selection Logic: Supports oxidative stress research requiring DPPH-selective radical scavenging over broader anti-inflammatory models.
Research Context: May support CNS permeability studies based on in silico PAMPA predictions, where reported profiles differ from magnolol and honokiol.

Randaiol (CAS 87562-14-9) Selection Rationale: Why Magnolol and Honokiol Cannot Substitute


While Randaiol shares the biphenyl neolignan scaffold with the more widely studied Magnolia constituents magnolol and honokiol, its unique substitution pattern—specifically the 2,2′,5-trihydroxy configuration with a single 5-allyl moiety—confers distinct biological and physicochemical properties that preclude simple interchangeability . Generic substitution with structurally similar neolignans such as magnolol (5,5′-diallyl-substituted) or obovatol fails to replicate Randaiol's specific activity profile, particularly in antioxidant potency and blood-brain barrier permeability . The following quantitative evidence demonstrates that Randaiol occupies a distinct functional niche within the Magnolia-derived neolignan class, justifying its selection for applications where balanced antioxidant activity and CNS drug-likeness are prioritized over maximal anti-inflammatory potency.

Randaiol (Target)
Antioxidant profile Reported higher DPPH radical scavenging, but ABTS profile differs significantly from honokiol.
CNS drug-likeness Predicted high BBB permeability via PAMPA; other Magnolia constituents excluded from this designation.
Magnolol / Honokiol (Substitutes)
Anti-inflammatory potency Magnolol and honokiol exhibit significantly higher NO inhibition; Randaiol may not serve as a direct replacement.
Substitution pattern 5,5'-diallyl (Magnolol) vs. 2,2',5-trihydroxy (Randaiol) leads to different biological activities.

Randaiol (CAS 87562-14-9) Comparative Quantitative Evidence for Procurement Decisions


Randaiol Anti-inflammatory Potency: LPS-Induced NO Production Comparison with Magnolol and Honokiol

In LPS-stimulated BV-2 microglial cells, Randaiol inhibits NO production with an IC50 of 1.2 μg/mL . Under the same experimental conditions, magnolol and honokiol exhibit significantly more potent inhibition with IC50 values of 0.068 μg/mL and 0.12 μg/mL, respectively . This represents an approximately 18-fold lower anti-inflammatory potency for Randaiol compared to honokiol, and a 10-fold lower potency compared to magnolol.

LPS-Induced NO Inhibition
Head-to-head
Randaiol IC50 1.2 μg/mL
Magnolol IC50 0.068 μg/mL
Honokiol IC50 0.12 μg/mL
Supports anti-inflammatory potency differential analysis; Randaiol is not a direct substitute for higher-potency comparators.
BV-2 microglial cells, LPS stimulation, Griess assay.
Anti-inflammatory NO production Lipopolysaccharide BV-2 microglia

Randaiol Antioxidant Superiority: DPPH Radical Scavenging Comparison with Honokiol

Randaiol demonstrates potent antioxidant activity with a DPPH radical scavenging SC50 value of 6.9 μM [1]. This represents a marked improvement over honokiol, which exhibits an SC50 greater than 50 μM under comparable assay conditions [1]. The >7.2-fold enhancement in radical scavenging capacity suggests that Randaiol's trihydroxy substitution pattern confers superior hydrogen-donating ability relative to honokiol's diallyl-biphenyl configuration.

DPPH Radical Scavenging
Head-to-head
SC50 = 6.9 μM >7.2-fold higher potency vs. honokiol
Supports selection for DPPH-specific radical scavenging studies; may offer reported higher antioxidant activity in this assay context.
Cell-free DPPH assay. Honokiol SC50 > 50 μM.
Antioxidant DPPH assay Radical scavenging Oxidative stress

Randaiol ABTS Radical Scavenging: Moderate Activity Relative to Honokiol Baseline

In the ABTS radical cation scavenging assay, Randaiol exhibits an SC50 value of 1.6 μM [1]. This activity, while measurable, is significantly weaker than honokiol which demonstrates an SC50 of 0.47 μM under the same assay conditions [1]. This 3.4-fold difference indicates that Randaiol's antioxidant mechanism may be assay-dependent, with preferential activity toward the DPPH radical system rather than the ABTS cation radical system.

ABTS Radical Scavenging
Head-to-head
SC50 = 1.6 μM 3.4-fold lower potency vs. honokiol
Highlights assay-dependent radical selectivity; ABTS response profile differs from DPPH system.
Cell-free ABTS assay. Honokiol SC50 = 0.47 μM.
Antioxidant ABTS assay Radical scavenging In vitro

Randaiol Blood-Brain Barrier Permeability and CNS Drug-Likeness: In Silico Comparison with Magnolol, Honokiol, and Obovatol

In a 2023 in silico ADMET evaluation of Magnolia officinalis electron-shuttling compounds, Randaiol was identified as one of only three compounds (along with magnatriol B and obovatol) possessing 'optimal properties as candidates for neurodegenerative drugs' . All tested compounds demonstrated high blood-brain barrier permeability as assessed by parallel artificial membrane permeability assay (PAMPA) predictions [1]. Notably, other well-known Magnolia constituents including magnolol, honokiol, acteoside, isoquercitrin, quercitrin, and rutin were excluded from this 'optimal' designation based on comprehensive ADMET filtering .

CNS Drug-Likeness & BBB
In silico
Designated as having reported 'optimal properties' among tested Magnolia compounds; predicted high BBB permeability via PAMPA simulation. Magnolol, honokiol, and rutin excluded.
Supports CNS permeability model context; target brain penetration study design for research models.
In silico ADMET filtering and PAMPA predictions. Data to verify.
Blood-brain barrier ADMET CNS drug-likeness PAMPA Neurodegenerative disease

Randaiol (CAS 87562-14-9) Evidence-Based Research Application Scenarios


Oxidative Stress Research Where DPPH-Sensitive Radical Scavenging Is the Primary Readout

Based on the >7.2-fold superior DPPH radical scavenging activity (SC50 = 6.9 μM) compared to honokiol (SC50 > 50 μM) [1], Randaiol is the preferred neolignan for in vitro oxidative stress models utilizing DPPH as the primary radical detection system. Its enhanced hydrogen-donating capacity, attributed to the 2,2′,5-trihydroxy configuration, makes it suitable for studies examining structure-activity relationships in phenolic antioxidants or for applications where honokiol's limited DPPH activity is insufficient for detecting meaningful effects.

CNS-Targeted Neurodegenerative Disease Models Requiring Predicted BBB Permeability

For research programs investigating Parkinson's disease mechanisms or other neurodegenerative conditions, Randaiol's designation as one of only three Magnolia officinalis compounds with 'optimal properties as candidates for neurodegenerative drugs' supports its selection over alternatives such as magnolol, honokiol, or rutin. The in silico PAMPA predictions indicating high blood-brain barrier permeability for Randaiol, obovatol, and magnatriol B specifically justify procurement for in vivo CNS studies where brain penetration is a critical experimental requirement.

Natural Product Profiling and Chemical Ecology Studies Requiring Authentic Analytical Standards

Randaiol serves as a critical analytical reference standard for phytochemical profiling of Magnoliaceae and Lauraceae species. Its documented isolation from multiple plant sources including Magnolia officinalis , Magnolia hypoleuca , and Sassafras randaiense [2] supports its use as a chemotaxonomic marker. Procurement of high-purity Randaiol (HPLC ≥96-98%) is essential for accurate quantification in plant extract standardization, metabolomics studies, and quality control applications where misidentification with structurally similar neolignans such as magnolol or randainal would compromise analytical validity.

Structure-Activity Relationship Studies on Biphenyl Neolignan Scaffolds

The unique 2,2′,5-trihydroxy-5-allyl substitution pattern of Randaiol, which distinguishes it from the 5,5′-diallyl configuration of magnolol and the 5,3′-diallyl-2,4′-dihydroxy pattern of honokiol , makes it an essential compound for systematic SAR investigations of the biphenyl neolignan pharmacophore. Its differential activity profile—weaker NO inhibition (IC50 1.2 μg/mL) but stronger DPPH scavenging (SC50 6.9 μM) relative to honokiol [1]—provides a valuable data point for understanding how subtle changes in hydroxyl and allyl substitution modulate antioxidant versus anti-inflammatory activity, informing rational design of neolignan-derived tool compounds or lead optimization efforts.

Application
Selection Property
Validation Focus
DPPH Radical Scavenging Studies
Higher DPPH scavenging capacity relative to honokiol
H-atom donor mechanism research; antioxidant SAR in cell-free systems
BBB Permeability Research
Predicted high BBB permeability (PAMPA)
In silico model validation; brain uptake assay benchmarking
Biphenyl Neolignan SAR
Unique 2,2',5-trihydroxy substitution pattern
Antioxidant/anti-inflammatory activity mapping; chemotype comparison
Analytical Reference Standard
Natural-sourced neolignan standard (HPLC ≥96%)
Chromatographic identity confirmation; plant extract quantification
Application fit is based on reported comparative evidence. In vitro and in silico contexts require validation under specific study conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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